molecular formula C18H20N4O6 B11411152 4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide

4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide

Cat. No.: B11411152
M. Wt: 388.4 g/mol
InChI Key: UHPUHSQVPKSQCQ-UHFFFAOYSA-N
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Description

4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a furo[3,2-B]pyrrole core, which is a fused heterocyclic system, and a 3,4,5-trimethoxyphenyl group, which is known for its bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide is unique due to its combination of a furo[3,2-B]pyrrole core and a 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H20N4O6

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(4-methylfuro[3,2-b]pyrrole-5-carbonyl)amino]-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C18H20N4O6/c1-22-11-5-6-28-13(11)9-12(22)17(23)20-21-18(24)19-10-7-14(25-2)16(27-4)15(8-10)26-3/h5-9H,1-4H3,(H,20,23)(H2,19,21,24)

InChI Key

UHPUHSQVPKSQCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)NNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)OC=C2

Origin of Product

United States

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